molecular formula C16H22FN5O3S B10827944 U0Sgp6ZX2V CAS No. 2241514-56-5

U0Sgp6ZX2V

Cat. No.: B10827944
CAS No.: 2241514-56-5
M. Wt: 383.4 g/mol
InChI Key: FRVXHWNHGWUTQO-CABZTGNLSA-N
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Description

LY3372689 is a drug candidate molecule under investigation for the treatment of Alzheimer’s disease. It targets the enzyme O-GlcNAcase, which is involved in the removal of O-GlcNAc from proteins. This compound aims to reduce the formation of tau protein tangles, a hallmark of Alzheimer’s disease .

Preparation Methods

The synthesis of LY3372689 involves multiple steps, including the formation of three key rings: thiazole, piperidine, and oxadiazole. The synthetic route typically starts with the preparation of these rings, followed by their assembly into the final compound. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of each ring and their subsequent linkage .

Industrial production methods for LY3372689 are likely to involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

LY3372689 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

LY3372689 has several scientific research applications, including:

Mechanism of Action

LY3372689 exerts its effects by inhibiting the enzyme O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc from serine and threonine residues on proteins. By inhibiting this enzyme, LY3372689 promotes the glycosylation of tau protein, reducing its propensity to form toxic aggregates. This helps stabilize tau in a soluble, nonpathogenic form, potentially preventing the progression of Alzheimer’s disease .

Comparison with Similar Compounds

LY3372689 is unique in its specific inhibition of O-GlcNAcase. Similar compounds include:

LY3372689 stands out due to its high specificity and potential for clinical use in treating Alzheimer’s disease .

Properties

CAS No.

2241514-56-5

Molecular Formula

C16H22FN5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-fluoro-5-[[(2S,4S)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C16H22FN5O3S/c1-9-6-12(24-8-14-19-11(3)25-21-14)4-5-22(9)7-13-15(17)20-16(26-13)18-10(2)23/h9,12H,4-8H2,1-3H3,(H,18,20,23)/t9-,12-/m0/s1

InChI Key

FRVXHWNHGWUTQO-CABZTGNLSA-N

Isomeric SMILES

C[C@H]1C[C@H](CCN1CC2=C(N=C(S2)NC(=O)C)F)OCC3=NOC(=N3)C

Canonical SMILES

CC1CC(CCN1CC2=C(N=C(S2)NC(=O)C)F)OCC3=NOC(=N3)C

Origin of Product

United States

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